molecular formula C20H22N2O5 B093496 Z-PHE-ALA-OH CAS No. 16088-00-9

Z-PHE-ALA-OH

Cat. No.: B093496
CAS No.: 16088-00-9
M. Wt: 370.4 g/mol
InChI Key: LEJTXQOVOPDGHS-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-PHE-ALA-OH is a synthetic dipeptide molecule composed of two linked amino acids, phenylalanine and alanine, with a benzyloxycarbonyl protecting group attached to the N-terminus of the phenylalanine. This compound is often used in peptide synthesis due to its ability to protect the N-terminus during the assembly of peptide chains.

Scientific Research Applications

Z-PHE-ALA-OH has several applications in scientific research:

    Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.

    Protein-Protein Interaction Studies: The compound can be used as a model system to study protein-protein interactions.

    Drug Development: It serves as a precursor in the synthesis of peptide-based drugs and therapeutic agents.

Safety and Hazards

The safety data sheet for “N-Benzyloxycarbonylphenylalanylalanine” suggests that it is intended for research and development use only . It is not designed for human therapeutic applications or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Z-PHE-ALA-OH typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl group, followed by coupling with alanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Z-PHE-ALA-OH undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.

    Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the benzyloxycarbonyl group.

    Coupling Reactions: DCC and NHS are commonly used as coupling reagents.

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.

Major Products Formed

    Hydrolysis: Free phenylalanine and alanine.

    Coupling Reactions: Longer peptide chains.

    Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.

Mechanism of Action

The mechanism of action of Z-PHE-ALA-OH primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group prevents unwanted side reactions at the N-terminus of the peptide chain, ensuring the correct sequence of amino acids is formed. Once the peptide chain is complete, the benzyloxycarbonyl group can be selectively removed to reveal the free N-terminus.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonylphenylalanine: Similar in structure but lacks the alanine residue.

    N-Benzyloxycarbonylalanine: Similar in structure but lacks the phenylalanine residue.

    N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine: Another dipeptide with a benzyloxycarbonyl protecting group but with two phenylalanine residues.

Uniqueness

Z-PHE-ALA-OH is unique due to its specific combination of phenylalanine and alanine residues, making it a valuable tool in peptide synthesis and protein-protein interaction studies. The presence of the benzyloxycarbonyl group provides selective protection for the N-terminus, allowing for precise control during peptide assembly.

Properties

IUPAC Name

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJTXQOVOPDGHS-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167019
Record name N-Benzyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16088-00-9
Record name N-Benzyloxycarbonylphenylalanylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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